molecular formula C20H27N3O7 B5188853 1-(4-methylcyclohexyl)-4-(4-nitrobenzoyl)piperazine oxalate

1-(4-methylcyclohexyl)-4-(4-nitrobenzoyl)piperazine oxalate

Cat. No.: B5188853
M. Wt: 421.4 g/mol
InChI Key: QWIIUXZNTHPZOP-UHFFFAOYSA-N
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Description

1-(4-methylcyclohexyl)-4-(4-nitrobenzoyl)piperazine oxalate, also known as MNPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNPA is a piperazine derivative that has been shown to have a high affinity for certain receptors in the brain, making it a promising candidate for the development of new drugs and therapies.

Mechanism of Action

The mechanism of action of 1-(4-methylcyclohexyl)-4-(4-nitrobenzoyl)piperazine oxalate is complex and not fully understood. However, it is believed to work by binding to certain receptors in the brain, including the serotonin 5-HT1A receptor and the dopamine D2 receptor. This binding action can lead to changes in the levels of neurotransmitters in the brain, which can have a range of effects on mood, behavior, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being investigated. However, studies have shown that it can have a range of effects on the brain and body, including changes in mood, behavior, and cognition. It has also been shown to have potential anti-inflammatory and antioxidant effects, which could make it a promising candidate for the development of new drugs and therapies for a range of conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-methylcyclohexyl)-4-(4-nitrobenzoyl)piperazine oxalate for lab experiments is its high affinity for certain receptors in the brain. This makes it a useful tool for studying the role of these receptors in various neurological disorders. However, one of the main limitations of this compound is its complex synthesis process, which can make it difficult and expensive to produce in large quantities.

Future Directions

There are many potential future directions for research on 1-(4-methylcyclohexyl)-4-(4-nitrobenzoyl)piperazine oxalate. Some of the most promising areas of research include the development of new drugs and therapies for neurological disorders, as well as the study of the biochemical and physiological effects of this compound on the brain and body. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesis Methods

The synthesis of 1-(4-methylcyclohexyl)-4-(4-nitrobenzoyl)piperazine oxalate is a complex process that involves several steps. The first step is the preparation of 4-nitrobenzoyl chloride, which is then reacted with piperazine to form 4-nitrobenzoylpiperazine. This compound is then reacted with 4-methylcyclohexanone to form the final product, this compound. The synthesis of this compound is a challenging process that requires careful attention to detail and expertise in organic chemistry.

Scientific Research Applications

1-(4-methylcyclohexyl)-4-(4-nitrobenzoyl)piperazine oxalate has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where this compound has been shown to have a high affinity for certain receptors in the brain. This makes it a promising candidate for the development of new drugs and therapies for a range of neurological disorders, including depression, anxiety, and schizophrenia.

Properties

IUPAC Name

[4-(4-methylcyclohexyl)piperazin-1-yl]-(4-nitrophenyl)methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3.C2H2O4/c1-14-2-6-16(7-3-14)19-10-12-20(13-11-19)18(22)15-4-8-17(9-5-15)21(23)24;3-1(4)2(5)6/h4-5,8-9,14,16H,2-3,6-7,10-13H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIIUXZNTHPZOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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